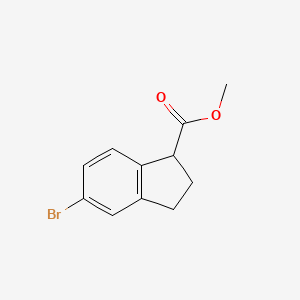
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate
概要
説明
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the indene ring and a methyl ester group at the 1st position. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves the bromination of 2,3-dihydro-1H-indene-1-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of Methyl 2,3-dihydro-1H-indene-1-carboxylate.
Oxidation Reactions: The indene ring can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Methyl 5-azido-2,3-dihydro-1H-indene-1-carboxylate.
Reduction: Methyl 2,3-dihydro-1H-indene-1-carboxylate.
Oxidation: Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.
科学的研究の応用
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
Methyl 2,3-dihydro-1H-indene-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
Methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
Methyl 5-fluoro-2,3-dihydro-1H-indene-1-carboxylate: The presence of a fluorine atom imparts unique properties, including increased stability and lipophilicity.
Uniqueness
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The combination of the indene ring and the ester group further contributes to its versatility in various applications.
特性
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFPEFZNIZENAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)
![8-(3,4-dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)
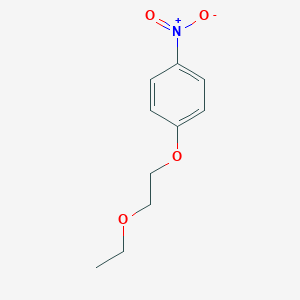
![2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2878899.png)
![(2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE](/img/structure/B2878901.png)
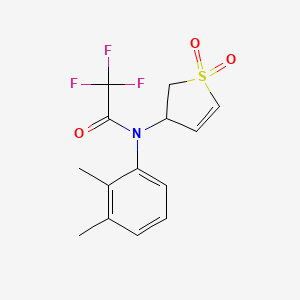
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)
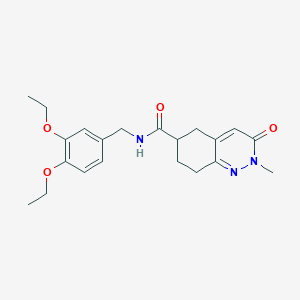
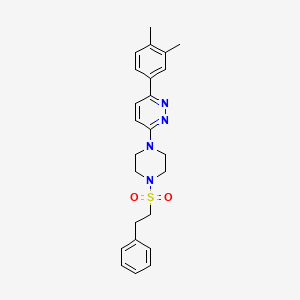
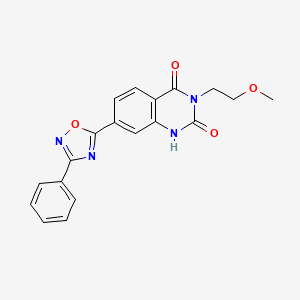
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)
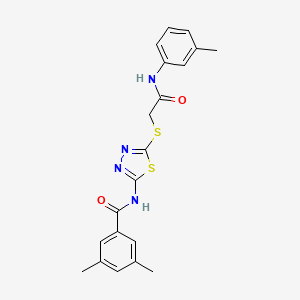
![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)
